An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylindolin-4-amine dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylindolin-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylindolin-4-amine dihydrochloride is a substituted indoline compound of interest in medicinal chemistry and drug discovery. The indoline scaffold is a core component of numerous biologically active molecules, and understanding the physicochemical properties of its derivatives is paramount for their development as therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,3-Dimethylindolin-4-amine dihydrochloride. Due to a notable absence of published experimental data for several key properties, this guide integrates established theoretical principles with detailed, field-proven experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, providing both the available data and the methodologies required to generate new, reliable data for this compound.
Introduction: The Significance of the Indoline Scaffold
The indole and indoline ring systems are privileged structures in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals. Their unique electronic and steric properties allow them to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of 3,3-Dimethylindolin-4-amine, particularly the presence of a gem-dimethyl group at the 3-position and an amine at the 4-position, suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). The dihydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds. A thorough understanding of the physical properties of this specific molecule is therefore a critical first step in its journey from a laboratory chemical to a potential therapeutic candidate.
Molecular Structure and Core Chemical Properties
The foundational attributes of 3,3-Dimethylindolin-4-amine dihydrochloride are summarized below. This information is critical for all subsequent experimental and computational work.
| Property | Value | Source |
| IUPAC Name | 3,3-dimethyl-1,2-dihydroindol-4-amine;dihydrochloride | [1] |
| Synonyms | 3,3-Dimethylindolin-4-amine dihydrochloride | [1] |
| CAS Number | 2411639-80-8 | [1] |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 235.15 g/mol | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C3a [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="2.4,-1.5!"]; C6 [label="C", pos="2.4,0!"]; C7 [label="C", pos="1.2,0.75!"]; C8 [label="C", pos="-2.4,1.5!"]; C9 [label="C", pos="-2.4,-1.5!"]; N_amine [label="NH2", pos="1.2,-2.25!"]; H_N1 [label="H", pos="0,2.25!"]; H_C2_1 [label="H", pos="-1.8,1.125!"]; H_C2_2 [label="H", pos="-1.8,0.375!"]; H_C5 [label="H", pos="3.0,-1.125!"]; H_C6 [label="H", pos="3.0,0.375!"]; H_C7 [label="H", pos="1.8,1.125!"]; H_amine_1 [label="H", pos="0.6,-2.625!"]; H_amine_2 [label="H", pos="1.8,-2.625!"]; Cl1 [label="2HCl", pos="3.6,1.5!"];
// Define bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C3a; C7 -- N1; C3 -- C8; C3 -- C9; C4 -- N_amine; N1 -- H_N1; C2 -- H_C2_1; C2 -- H_C2_2; C5 -- H_C5; C6 -- H_C6; C7 -- H_C7; N_amine -- H_amine_1; N_amine -- H_amine_2; }
Caption: Molecular structure of 3,3-Dimethylindolin-4-amine dihydrochloride.
Physical Properties: Current State of Knowledge and Predictive Analysis
A thorough review of the scientific literature and chemical databases indicates that many of the fundamental physical properties of 3,3-Dimethylindolin-4-amine dihydrochloride have not been experimentally determined and published. The following sections provide a predictive analysis based on its structure and detail the standard methodologies for experimental verification.
Appearance and Physical State
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Predicted: As a dihydrochloride salt of a small organic molecule, it is expected to be a crystalline solid at room temperature. The color is likely to be white to off-white or pale yellow, depending on the purity.
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Experimental Protocol for Determination:
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Visual Inspection: A small, pure sample is observed against a white background under good lighting. The color, form (e.g., crystalline, powder, amorphous), and any other notable characteristics are recorded.
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Microscopy: For a more detailed analysis of the crystalline form, a small sample can be observed under a polarized light microscope. This can help identify the crystal habit and determine if the sample is a single crystalline form or a mixture.
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Melting Point
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Predicted: Amine hydrochloride salts are ionic and thus typically have significantly higher melting points than their corresponding free bases. The melting point is expected to be sharp if the substance is pure but may occur with decomposition. For context, related simple amine hydrochlorides often melt above 200 °C.
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Experimental Protocol for Determination (Capillary Method):
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2 °C per minute). The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. The observation of charring or gas evolution should be noted as evidence of decomposition.
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Solubility
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Predicted: The dihydrochloride salt structure introduces significant polarity and the potential for hydrogen bonding with protic solvents. Therefore, high solubility is expected in water and polar protic solvents like methanol and ethanol. Solubility is likely to be lower in less polar solvents such as acetone and ethyl acetate, and very low in nonpolar solvents like toluene and hexanes.
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Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method):
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System Preparation: A series of vials containing a known volume of the desired solvent are prepared.
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Equilibration: An excess of 3,3-Dimethylindolin-4-amine dihydrochloride is added to each vial. The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, the solutions are allowed to settle, and an aliquot of the clear supernatant is carefully removed and filtered. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
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Caption: Workflow for solubility determination.
Spectral Properties
While specific spectra for this compound are not publicly available, the expected spectral characteristics are outlined below. These are crucial for identity confirmation and structural elucidation.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Expected Signals: Signals corresponding to the aromatic protons on the indoline ring, the methylene protons of the five-membered ring, and the singlets for the two methyl groups at the C3 position. The protons of the amine and the N-H of the indoline will be present and may be broad or exchange with D₂O. The chemical shifts will be influenced by the protonation state.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Expected Signals: Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the indoline ring, and the methyl carbons.
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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Expected Bands: Characteristic absorption bands for N-H stretching (amine and ammonium salts), aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching of the aromatic ring.
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MS (Mass Spectrometry):
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Expected Ion: In a positive ion mode (e.g., ESI+), the mass spectrum would be expected to show the molecular ion of the free base (C₁₀H₁₄N₂) at m/z [M+H]⁺.
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Experimental Protocols for Spectral Analysis:
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Sample Preparation: For NMR, the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). For IR, a KBr pellet may be prepared, or the spectrum can be obtained from a thin film or nujol mull. For MS, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition: The prepared sample is analyzed using the respective calibrated spectrometer according to standard operating procedures.
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Data Interpretation: The resulting spectra are analyzed to confirm that the observed signals are consistent with the known structure of 3,3-Dimethylindolin-4-amine dihydrochloride.
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Safety and Handling
Based on available safety data, 3,3-Dimethylindolin-4-amine dihydrochloride should be handled with appropriate precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Conclusion and Future Work
3,3-Dimethylindolin-4-amine dihydrochloride is a compound with potential utility in drug discovery and development. While its core chemical identity is established, a significant gap exists in the publicly available, experimentally determined physical property data. This guide has provided a framework of predicted properties based on chemical principles and has detailed the standard experimental protocols necessary for their determination. It is imperative for researchers working with this compound to perform these characterizations to build a robust and reliable data package. Such data is fundamental for ensuring reproducibility in research and for advancing this and related molecules through the drug development pipeline.
